molecular formula C32H31FN2O3 B2472082 N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide CAS No. 313502-04-4

N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide

Cat. No.: B2472082
CAS No.: 313502-04-4
M. Wt: 510.609
InChI Key: LNBGNGZNALOATH-UHFFFAOYSA-N
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Description

N-(3-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Scientific Research Applications

N-(3-{2,4-dioxo-3-azatricyclo[731

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It could be investigated for its potential therapeutic effects, particularly if it interacts with specific molecular targets.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the adamantane core, followed by the introduction of the fluorophenyl group and the azatricyclo structure. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Mechanism of Action

The mechanism by which N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(3-fluorophenyl)adamantane-1-carboxamide include other adamantane derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its combination of the adamantane core with the azatricyclo structure and the fluorophenyl group. This unique combination of features may confer specific properties that are not found in other similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-fluorophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31FN2O3/c33-24-7-3-8-25(16-24)34(31(38)32-17-20-13-21(18-32)15-22(14-20)19-32)11-4-12-35-29(36)26-9-1-5-23-6-2-10-27(28(23)26)30(35)37/h1-3,5-10,16,20-22H,4,11-15,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBGNGZNALOATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N(CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)C7=CC(=CC=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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